molecular formula C20H21F2N3O3 B2604705 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide CAS No. 1203259-75-9

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide

Cat. No. B2604705
M. Wt: 389.403
InChI Key: JZMZLVZRKOXYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane ring, the pyridine ring, and the amide group would all contribute to its overall structure.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the pyridine ring could undergo electrophilic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c1-24-12-13(19(27)25-9-4-2-3-5-10-25)11-16(20(24)28)23-18(26)17-14(21)7-6-8-15(17)22/h6-8,11-12H,2-5,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMZLVZRKOXYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=C(C=CC=C2F)F)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide

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